2-Amino-5-(2-fluoro-5-methylphenyl)pyridine-4-carboxylic acid
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Overview
Description
2-Amino-5-(2-fluoro-5-methylphenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group at the 2-position, a fluoro group at the 5-position of the phenyl ring, and a carboxylic acid group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-fluoro-5-methylphenyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the nitration of 2-aminopyridine, followed by amino acetylation, reduction of the nitro group, diazotization, Schiemann reaction, and hydrolysis of the acetyl group . These steps are carried out under specific reaction conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes with optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the production methods.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-fluoro-5-methylphenyl)pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted pyridine compounds with different functional groups.
Scientific Research Applications
2-Amino-5-(2-fluoro-5-methylphenyl)pyridine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of biological pathways and mechanisms.
Industry: The compound is utilized in the production of advanced materials, such as organic electronic devices and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-fluoro-5-methylphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. For example, it may act as an inhibitor of certain enzymes, blocking their catalytic activity and altering metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoropyridine: This compound shares a similar pyridine core structure but lacks the carboxylic acid and methylphenyl groups.
2-Amino-5-(trifluoromethyl)pyridine: Another related compound with a trifluoromethyl group instead of the fluoro and methylphenyl groups.
Uniqueness
2-Amino-5-(2-fluoro-5-methylphenyl)pyridine-4-carboxylic acid is unique due to the presence of both the fluoro and methylphenyl groups, which confer distinct chemical and biological properties. These structural features can enhance the compound’s binding affinity to specific targets and improve its stability and solubility, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-amino-5-(2-fluoro-5-methylphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-7-2-3-11(14)8(4-7)10-6-16-12(15)5-9(10)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWGPGFKTGNRIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CN=C(C=C2C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687164 |
Source
|
Record name | 2-Amino-5-(2-fluoro-5-methylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261946-38-6 |
Source
|
Record name | 2-Amino-5-(2-fluoro-5-methylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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